molecular formula C21H24N2O3S B11290294 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B11290294
M. Wt: 384.5 g/mol
InChI Key: YXDURHNDQVXSDI-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multiple steps. One common method starts with the lithiation of o-benzylaniline in the presence of a base, followed by the reaction with cinnamic acid methyl ester. The intermediate product undergoes deprotection and subsequent cyclization to form the benzazepine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzazepines
  • 2-benzazepines
  • 3-benzazepines

Uniqueness

Compared to other benzazepines, 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H24N2O3S/c1-26-18-9-5-3-7-16(18)12-13-22-20(24)14-27-19-11-10-15-6-2-4-8-17(15)23-21(19)25/h2-9,19H,10-14H2,1H3,(H,22,24)(H,23,25)

InChI Key

YXDURHNDQVXSDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CSC2CCC3=CC=CC=C3NC2=O

Origin of Product

United States

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